trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
Overview
Description
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine and is known for its unique chemical properties, including its ability to act as a protecting group for amines during chemical synthesis. This compound is commonly used in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: tert-Butyl chloroformate and 4-methylpiperidine.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Catalyst: A base such as triethylamine (TEA) or pyridine.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines during multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, regenerating the free amine.
Comparison with Similar Compounds
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate derivative used for similar protecting group applications.
Boc-protected amines: Commonly used protecting groups in peptide synthesis.
Fmoc-protected amines: Another protecting group used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its specific structure, which provides unique steric and electronic properties, making it suitable for specialized applications in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAAVGHNGCRJNY-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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